molecular formula C9H11N3O4 B8696906 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde CAS No. 518990-08-4

4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8696906
CAS No.: 518990-08-4
M. Wt: 225.20 g/mol
InChI Key: JNXUHFBJQROOSR-UHFFFAOYSA-N
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Description

4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group, an oxan-2-yl group, and a carbaldehyde group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a pyrazole derivative followed by the introduction of the oxan-2-yl group and the carbaldehyde group. The reaction conditions often include the use of strong acids or bases, solvents, and specific temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with the handling of nitro compounds and strong reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under specific temperatures and solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions.

Biology: In biological research, the compound can be used to study the effects of nitro and pyrazole groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring may bind to specific enzymes or receptors, modulating their activity. The oxan-2-yl and carbaldehyde groups can further influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    4-Nitro-1-(oxan-2-yl)-1H-pyrazole: Lacks the carbaldehyde group.

    4-Nitro-1-(oxan-2-yl)-1H-pyrazole-3-methanol: Contains a methanol group instead of a carbaldehyde group.

    4-Nitro-1-(oxan-2-yl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group.

Uniqueness: 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts distinct reactivity and potential applications. The combination of the nitro, oxan-2-yl, and carbaldehyde groups makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

518990-08-4

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

4-nitro-1-(oxan-2-yl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C9H11N3O4/c13-6-7-8(12(14)15)5-11(10-7)9-3-1-2-4-16-9/h5-6,9H,1-4H2

InChI Key

JNXUHFBJQROOSR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)C=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

By proceeding in a manner similar to Reference Example 6(a) above but (i) using [4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazol-3-yl]-methanol (663 mg, Reference Example 53) and manganese (IV) oxide (2.54 g) with acetone as the solvent, (ii) carrying out the reaction at 65° C. for 2 hours and (iii) subjecting the reaction product to flash silica chromatography eluting with a mixture of pentane and ethyl acetate (70:30, v/v), there was prepared 4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-3-carbaldehyde (191 mg) as a pale yellow oil. LC-MS (Method H): RT=2.19 minutes, 248.24 (M+H+Na)+.
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